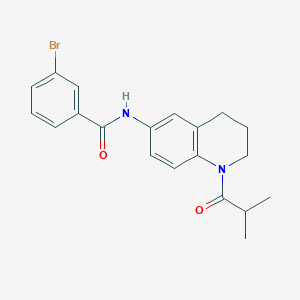

![molecular formula C22H14BrN3 B2505912 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901018-02-8](/img/structure/B2505912.png)

1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its diverse applications in the field of organic chemistry, particularly in the synthesis of fluorescent molecular sensors, pharmaceuticals, and organic light-emitting diodes (OLEDs). The pyrazoloquinoline core is a fused heterocyclic structure that exhibits interesting photophysical and chemical properties .

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives typically involves the formation of the pyrazole and quinoline moieties, which can be achieved through various synthetic routes. For instance, the synthesis of 1-hydroxypyrazoloquinolines can be accomplished from 1-benzyloxypyrazole by establishing the pyridine B-ring in the terminal step, involving cyclization reactions and palladium-catalyzed cross-coupling . Similarly, the synthesis of pyrazoloquinolinebisphosphonic acids demonstrates the versatility of the pyrazoloquinoline scaffold in undergoing reactions such as addition-cyclization cascade reactions, leading to the formation of novel tetracyclic ring systems .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by an aromatic and essentially planar core, with substituents that can significantly influence the molecule's properties. For example, the presence of phenyl substituents can induce twists relative to the planar core, as observed in the crystal structure of 1,3-diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline, where the phenyl groups are twisted by specific angles .

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can participate in various chemical reactions, including those that lead to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. For instance, the synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones involves a three-component condensation reaction under solvent-free conditions, showcasing the reactivity of the pyrazoloquinoline core . Additionally, the synthesis of 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines demonstrates the potential for constructing condensed pyrazole ring systems through closed ring reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure and substituents. Optical absorption studies reveal that the absorption spectra of these compounds are characterized by strong absorption bands, which can be tuned by substituting methyl groups with phenyl groups, affecting pi --> pi* transitions . The spectral properties of these compounds are also important for their applications in OLEDs, where the ability to tune emission spectra is crucial . Furthermore, quantum chemical studies on related compounds, such as 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, provide insights into molecular geometry, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) behavior, which are relevant for understanding the reactivity and potential applications of pyrazoloquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest in the field of organic chemistry due to its potential applications in material science and pharmaceuticals. The synthesis of pyrazolo[4,3-c]quinoline derivatives has been explored through various methods, highlighting the versatility and adaptability of these compounds for different applications.

A novel synthesis route for pyrazolo[3,4-b]quinolines was developed, showcasing their potential as luminophores for electroluminescent devices. This method involves the heating of a three-component mixture to produce 4-aryl-1H-pyrazolo[3,4-b]quinolines under controlled conditions, demonstrating the compound's relevance in material science and electronics (Chaczatrian et al., 2004).

Another study describes the synthesis of 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines, revealing a straightforward method that uses readily accessible or commercially available inexpensive materials. This approach offers a new route for constructing condensed pyrazoles ring systems, potentially useful for pharmaceutical applications (Ren, 2005).

Biological Activities

The biological activity of pyrazolo[4,3-c]quinoline derivatives has been a subject of interest, particularly their antimicrobial and antiviral properties.

Research into the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes has led to the discovery of hydrazone and pyrazolo[3,4-b]quinoline derivatives exhibiting antimicrobial and antiviral activities. These findings underscore the potential of these compounds in developing new therapeutic agents (Kumara et al., 2016).

The synthesis of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b]quinoxaline-2-yl)-2-pyrazoline derivatives has been explored, with some compounds showing promising antiamoebic activity compared to the standard drug metronidazole. This research highlights the compound's potential in addressing parasitic infections, offering a non-toxic alternative for treatment (Budakoti et al., 2008).

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrN3/c23-16-10-12-17(13-11-16)26-22-18-8-4-5-9-20(18)24-14-19(22)21(25-26)15-6-2-1-3-7-15/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJXYVCMHCTJQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)

![ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2505838.png)

![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)

![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)

![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)

![3-Oxospiro[3.5]nonane-1-carboxylic acid](/img/structure/B2505844.png)

![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)

![2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2505846.png)

![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)